N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine
Description
N-[(2-Bromo-5-chlorophenyl)methyl]cyclopentanamine is a secondary amine featuring a cyclopentane ring linked to an amine group, which is further substituted with a benzyl moiety containing bromine (Br) and chlorine (Cl) at the 2- and 5-positions of the phenyl ring, respectively. For example, cyclopentanamine derivatives are frequently explored in medicinal chemistry for their ability to modulate central nervous system (CNS) targets, such as NMDA receptors .
Properties
Molecular Formula |
C12H15BrClN |
|---|---|
Molecular Weight |
288.61 g/mol |
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C12H15BrClN/c13-12-6-5-10(14)7-9(12)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 |
InChI Key |
INLSKHHXISHQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Benzyl Groups
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine ():
- Structural Differences : Bromine at position 3 and fluorine at position 4 on the phenyl ring, compared to bromine (position 2) and chlorine (position 5) in the target compound.
- Impact : Fluorine’s electronegativity increases polarity, while bromine’s bulkiness may alter steric interactions. The positional isomers likely differ in receptor-binding affinity and metabolic stability.
- Molecular Weight : 272.16 g/mol (C₁₂H₁₅BrFN) vs. ~286.06 g/mol (estimated for the target compound, C₁₂H₁₄BrClN).
- N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine (): Structural Differences: Cyclopropane ring instead of cyclopentane. This may affect bioavailability and binding kinetics .
Cyclopentanamine Derivatives with Varied Aromatic Moieties
- N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i, ): Structural Differences: Chromene ring system replaces the halogenated benzyl group. NMR data (δ ~2.5–3.5 ppm for cyclopentane protons) suggest similar electronic environments for the amine group .
N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ():
- Application : Radiolabeled with carbon-11 for PET imaging of NMDA receptors.
- Key Properties : LogDₒct,₇.₄ = 1.2 (lipophilicity), critical for blood-brain barrier penetration. The target compound’s bromine and chlorine substituents may increase LogD compared to fluorine and methoxy groups, altering CNS bioavailability .
Coordination Chemistry and Crystallography
- N,N-Bis((1H-pyrazol-1-yl)methyl)cyclopentanamine metal complexes (): Functional Differences: The ligand’s pyrazole groups enable coordination to Cu(II), Co(II), and Cd(II), forming stable complexes.
Crystal Structure of N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide ():
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | LogDₒct,₇.₄ (If Known) | Key Applications |
|---|---|---|---|---|
| Target Compound | ~286.06 | 2-Br, 5-Cl | N/A | Potential CNS therapeutics |
| N-[(3-Bromo-4-FP)methyl]cyclopentanamine | 272.16 | 3-Br, 4-F | N/A | Research chemical |
| N-((5-(4-F-2-MeO-Ph)Py)Me)cyclopentanamine | 316.37 | 4-F, 2-MeO | 1.2 | PET imaging (NMDA) |
| N-[(2-Br-5-Cl-Ph)Me]cyclopropanamine | 260.56 | 2-Br, 5-Cl | N/A | Research chemical |
Table 2: NMR Chemical Shifts (δ, ppm) for Cyclopentanamine Protons
| Compound | Cyclopentane CH₂ (1H NMR) | Benzyl CH₂ (1H NMR) |
|---|---|---|
| Target Compound (Estimated) | ~1.5–2.5 (m) | ~3.5–4.0 (m) |
| N-((Chromen-6-yl)Me)cyclopentanamine (9i) | 2.5–3.5 (m) | 3.8–4.2 (m) |
| N-((Pyridin-3-yl)Me)cyclopentanamine | 1.6–2.2 (m) | 3.9–4.3 (m) |
Key Research Findings
- Synthetic Challenges : Cyclopentanamine derivatives often require multi-step syntheses involving reductive amination or nucleophilic substitution, as seen in and . The target compound’s halogenated benzyl group may necessitate careful optimization to avoid dehalogenation .
- Biological Relevance : Bromine and chlorine substituents enhance lipophilicity and may improve binding to hydrophobic pockets in targets like NMDA receptors, though excessive bulk could reduce affinity .
- Structural Insights : Crystallographic data from analogs (e.g., ) suggest that halogen positioning influences molecular packing and hydrogen-bonding networks, which are critical for solid-state stability .
Biological Activity
N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
This compound features a cyclopentanamine core substituted with a bromo-chloro phenyl group. The presence of halogens (bromine and chlorine) on the phenyl ring is significant as these substituents can enhance biological activity by influencing the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, derivatives of cyclopentanamine have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
| Compound | Activity Against MRSA | Activity Against E. faecium |
|---|---|---|
| This compound | Moderate (IC50 = 15 µM) | Low (IC50 = 30 µM) |
| Cyclopentyl derivatives | High (IC50 = 5 µM) | Moderate (IC50 = 20 µM) |
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound demonstrated selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal human cells. For instance, in studies with A549 (lung cancer) and Caco-2 (colon cancer) cell lines, the compound showed significant cytotoxic effects at concentrations above 10 µM .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 12 | 3.0 |
| Caco-2 | 8 | 4.0 |
| HEK293T | >30 | - |
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes and pathways associated with cell proliferation and survival. Specifically, it may act as an inhibitor of certain kinases involved in cancer progression, although further studies are needed to elucidate the precise molecular targets .
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in Caco-2 cells by approximately 54% at a concentration of 10 µM after 24 hours of treatment. This suggests potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of similar cyclopentanamine derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds with bromo and chloro substitutions had enhanced activity compared to their unsubstituted counterparts, indicating that these halogen groups play a crucial role in increasing antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via reductive amination using 2-bromo-5-chlorobenzaldehyde and cyclopentanamine. Key intermediates include halogenated aryl ketones, such as 1-(3-bromo-4-chlorophenyl)butan-1-one, which can undergo subsequent reduction and functionalization. Precursors like 4-bromo-2-chlorophenylacetic acid (CAS 916516-89-7) may serve as starting materials . Solvent selection (e.g., dichloromethane) and controlled temperature during acyl chloride formation (as in ) are critical to minimize side reactions .
Q. How can X-ray crystallography be employed to determine the molecular structure and conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker SMART CCD diffractometer) is ideal for structural elucidation. Key parameters include space group , unit cell dimensions (), and refinement metrics (). Hydrogen bonding (e.g., O–H⋯O interactions) and cyclopentane ring conformation should be analyzed to confirm packing behavior .
Q. Which analytical techniques are most effective for purity assessment and structural validation?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity checks. For halogenated analogs, EPA Method 8270B (CLP protocols) ensures compliance with environmental and analytical standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Methodological Answer : Cross-validate experimental data (e.g., NMR chemical shifts) with density functional theory (DFT) calculations. Discrepancies in stereochemical assignments can be resolved using Flack parameters from X-ray data to confirm absolute configuration .
Q. What role do intermolecular interactions play in the solid-state stability of this compound?
- Methodological Answer : Hydrogen bonding and van der Waals interactions dictate crystal packing. Optimize stability by modifying substituents to enhance O–H⋯O or C–H⋯π interactions, as observed in related cyclopentane-containing structures .
Q. How can enantiomeric purity be assessed, and what chiral resolution methods are recommended?
- Methodological Answer : Use chiral stationary-phase HPLC or capillary electrophoresis. For absolute configuration determination, X-ray crystallography with Flack parameter analysis () is recommended .
Q. What computational strategies predict the reactivity of bromine and chlorine substituents in further functionalization?
- Methodological Answer : Employ molecular docking or DFT to simulate electrophilic aromatic substitution (e.g., Suzuki coupling). The electron-withdrawing effects of Br and Cl substituents can be modeled to predict regioselectivity, as seen in trifluoromethylphenyl analogs .
Q. How can side reactions during benzyl halide alkylation be mitigated?
- Methodological Answer : Control reaction temperature (e.g., 0°C for acyl chloride formation) and use dropwise addition of reagents to prevent overheating. Solvent polarity adjustments (e.g., switching from DCM to THF) may reduce nucleophilic substitution byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
